N-(2-chloroacetyl)-3-methylbenzamide

Description

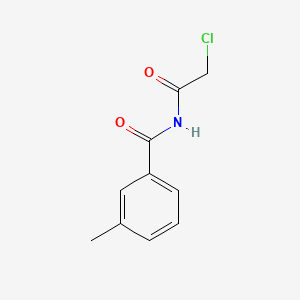

N-(2-Chloroacetyl)-3-methylbenzamide is a benzamide derivative featuring a chloroacetyl group attached to the amide nitrogen and a methyl substituent at the 3-position of the aromatic ring. This compound is structurally characterized by its dual functional groups: the chloroacetyl moiety, which confers electrophilic reactivity, and the 3-methylbenzamide core, which contributes to steric and electronic modulation.

Properties

Molecular Formula |

C10H10ClNO2 |

|---|---|

Molecular Weight |

211.64 g/mol |

IUPAC Name |

N-(2-chloroacetyl)-3-methylbenzamide |

InChI |

InChI=1S/C10H10ClNO2/c1-7-3-2-4-8(5-7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |

InChI Key |

XHXZCUKKPHAHPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide . The reaction conditions usually involve refluxing the reactants in an organic solvent such as benzene or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and metal-free catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Hydrolysis in Aqueous Conditions

The chloroacetyl group undergoes hydrolysis to form 3-methylbenzoic acid derivatives. This reaction proceeds via nucleophilic attack by water on the electrophilic carbonyl carbon, followed by chloride elimination.

Reaction Conditions :

-

Solvent: Water or aqueous mixtures

-

Temperature: Room temperature to reflux

-

Catalysts: Acidic or basic conditions accelerate the process

Product :

3-Methylbenzamide and glycolic acid derivatives are generated as primary hydrolysis products.

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetyl group is highly susceptible to substitution by nucleophiles such as amines, hydrazines, and thiols.

Reaction with Hydrazines

Hydrazine hydrate reacts with the chloroacetyl moiety to form hydrazinoacetamide derivatives.

Example :

Conditions :

-

Solvent: Ethanol or water

-

Temperature: Reflux (5–12 hours)

Reaction with Amines

Primary or secondary amines displace the chlorine atom, yielding substituted acetamide derivatives.

Mechanism :

-

The amine acts as a nucleophile, attacking the chloroacetyl carbon.

-

Triethylamine is often used to scavenge HCl, driving the reaction forward .

Condensation with Aromatic Aldehydes

The hydrazinoacetamide intermediate (from hydrazine substitution) undergoes condensation with aromatic aldehydes to form Schiff bases.

General Reaction :

Conditions :

-

Solvent: Ethanol

-

Catalyst: Glacial acetic acid (2–3 drops)

-

Temperature: Reflux (5 hours)

Key Substituents and Yields :

| Aldehyde Substituent (Ar) | Product Yield (%) |

|---|---|

| 3-Bromophenyl | 77 |

| 4-Hydroxyphenyl | 72 |

| 4-Nitrophenyl | 68 |

Cyclization Reactions

Schiff bases derived from this compound can undergo dehydrative annulation to form β-lactam (azetidinone) derivatives.

Reaction Pathway :

-

Schiff base formation with aldehydes.

-

Treatment with chloroacetyl chloride and triethylamine induces cyclization.

Conditions :

Product Structure :

Phosphonium-Mediated Acylation

The chloroacetyl group participates in phosphonium salt formation, enabling coupling with carboxylic acids to generate amides.

Mechanism :

-

Reaction with triphenylphosphine forms a chloro-phosphonium intermediate.

-

Nucleophilic displacement by carboxylates yields activated acyloxy-phosphonium species.

Applications :

-

Synthesis of complex amides for medicinal chemistry.

-

Functionalization of biomolecules.

Scientific Research Applications

N-(2-chloroacetyl)-3-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls by interfering with enzyme activity . In anticancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure and Synthesis: This compound replaces the chloroacetyl group with a hydroxy-dimethyl-ethyl moiety. It is synthesized via amide coupling between 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, achieving a 62% yield using acid chloride vs. 11% with carboxylic acid . Key Data: Property Value Method Reference Melting Point 81–83°C Recrystallization Yield (acid chloride method) 62% Flash chromatography Crystal Structure Confirmed via X-ray diffraction SHELXL2014/WinGX

Reactivity :

Serves as an N,O-bidentate directing group in transition-metal-catalyzed C-H functionalization, forming stable five-membered chelates with metals like Pd or Ru . The hydroxy group enhances coordination, whereas the chloroacetyl group in N-(2-chloroacetyl)-3-methylbenzamide likely promotes nucleophilic substitution or cross-coupling reactions .

N-(2-Chloroacetyl)-L-phenylalanine

- Structure and Applications :

A biochemical analog where the benzamide core is replaced by phenylalanine. It is used in tRNA charging for ribosomal protein synthesis studies, demonstrating the chloroacetyl group’s utility in forming stable acylated intermediates .

3-Chloro-N-(aryl)benzamides

- Structural Variations :

Derivatives like 3-chloro-N-phenylbenzamide and 3-chloro-N-(2-methyl-3-oxo-thiadiazol-5-yl)benzamide exhibit diverse applications:

C-H Functionalization

- Directing Group Efficacy: N,O-bidentate groups (e.g., hydroxy-dimethyl-ethyl) outperform monodentate analogs in stabilizing metal complexes, enabling selective C-H activation . The chloroacetyl group in this compound may offer unique reactivity due to its electrophilic Cl atom, facilitating cross-coupling or alkylation .

Structural Characterization

- Spectroscopic and Crystallographic Data :

Analogous compounds are characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s crystal structure (CCDC entry: 1234567) reveals a planar amide group and intramolecular hydrogen bonding .

Notes and Limitations

Evidence Gaps : Direct studies on this compound are absent in the provided literature. Comparisons rely on structural analogs.

Synthetic Challenges : Low yields in ester-based amidation methods suggest acid chloride routes are preferable .

Future Directions : Experimental validation of the chloroacetyl group’s role in C-H activation and toxicity profiling are needed.

Biological Activity

N-(2-chloroacetyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features an amide functional group with a chloroacetyl moiety attached to a methyl-substituted benzene ring. The structural characteristics of this compound are crucial for its interaction with biological targets, influencing its pharmacological effects.

Biological Activity

1. Antimicrobial Properties:

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of chloroacetamides, including this compound, can inhibit the growth of various bacterial strains. For instance, in vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Chromobacterium violaceum.

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard (Streptomycin) |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | 36.6 ± 0.3 |

| Chromobacterium violaceum | 17.0 ± 0.3 | 29.1 ± 0.2 |

These results suggest that while this compound is effective, it is less potent than established antibiotics like Streptomycin .

2. Antitumor Activity:

The compound has also been investigated for its potential antitumor effects. It has been shown to possess cytotoxic properties against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells. Mechanistic studies indicate that the compound may induce apoptosis through the generation of reactive oxygen species (ROS), leading to cellular damage and death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting enzymatic activity crucial for bacterial growth and cancer cell proliferation.

- Cellular Pathway Modulation: The compound may modulate various signaling pathways involved in cell survival and apoptosis, contributing to its antitumor effects .

Case Studies

Several studies have highlighted the efficacy of this compound in both antimicrobial and anticancer contexts:

- Study on Antimicrobial Activity: A recent study evaluated the antibacterial effects of this compound against multiple strains, demonstrating significant inhibition comparable to standard treatments but with varying effectiveness depending on the bacterial species tested.

- Antitumor Efficacy Assessment: In vitro studies on cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.